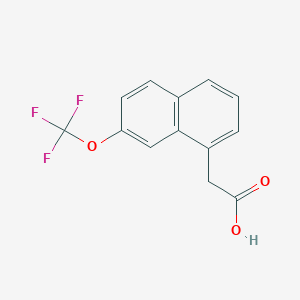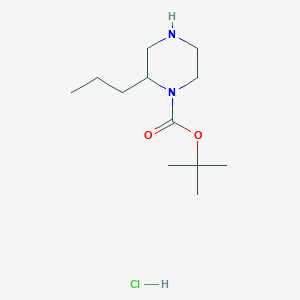![molecular formula C13H9N3O2S B11851303 N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide CAS No. 111849-30-0](/img/structure/B11851303.png)
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties
准备方法
The synthesis of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This step involves the cyclization of a thiophene derivative with a suitable nitrogen-containing reagent, such as urea or guanidine, under acidic or basic conditions.
Functionalization of the core:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.
化学反应分析
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anticancer, antimicrobial, and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide can be compared with other thienopyrimidine derivatives, such as:
6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the formamide group, resulting in different chemical and biological properties.
N-(3-(4-Morpholinyl)propyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine: This derivative contains a morpholine ring and exhibits distinct pharmacological activities compared to the formamide derivative.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
111849-30-0 |
|---|---|
分子式 |
C13H9N3O2S |
分子量 |
271.30 g/mol |
IUPAC 名称 |
N-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)formamide |
InChI |
InChI=1S/C13H9N3O2S/c17-8-15-16-7-14-12-10(13(16)18)6-11(19-12)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
InChI 键 |
LAJFNVNZHVASRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
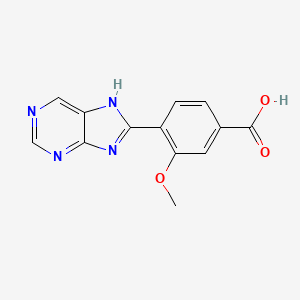

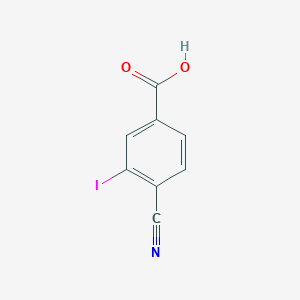
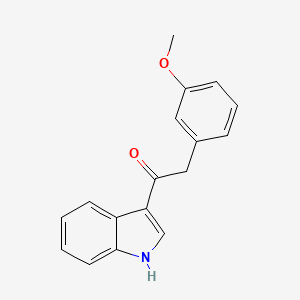

![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)


![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
